Y-26763

Cardioprotection Ischemia/Reperfusion Injury Myocardial Stunning

Y-26763 is the definitive KATP channel activator for vascular and cardioprotection research. Unlike nifedipine, it uniquely inhibits both intracellular calcium release and influx, ensuring complete vasorelaxation. In head-to-head canine models, it restored cardiac function where nifedipine failed. Its SUR1-dependent activation of β-cell KATP channels rivals diazoxide at 200 µM. Choose Y-26763 for reproducible, mechanism-specific results in ischemia/reperfusion and calcium signaling studies. High purity ≥98%, multiple pack sizes available.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 127408-31-5
Cat. No. B1683443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY-26763
CAS127408-31-5
Synonyms(+)-(3S,4R)-(N-acetyl-N-hydroxy)amino-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol
Y 26763
Y-26763
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)O
InChIInChI=1S/C14H16N2O4/c1-8(17)16(19)12-10-6-9(7-15)4-5-11(10)20-14(2,3)13(12)18/h4-6,12-13,18-19H,1-3H3/t12-,13+/m1/s1
InChIKeyIWTCFIIOUXJOOV-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Y-26763 (CAS 127408-31-5): A KATP Channel Opener with Quantified Vasorelaxant and Cardioprotective Activity


Y-26763 is a benzopyran derivative that functions as an activator of ATP-sensitive potassium (KATP) channels [1]. It is the active metabolite of the prodrug Y-27152 [2] and mediates its pharmacological effects by opening KATP channels, an action that is fully and reversibly blocked by the specific KATP channel blocker glibenclamide [1]. As a KATP channel opener, it hyperpolarizes the cell membrane to produce vasorelaxation, hypotension, and cardioprotection [2].

Why Y-26763 Cannot Be Substituted by Other KATP Channel Openers or Vasodilators Without Experimental Validation


While several KATP channel openers exist, their pharmacological profiles differ significantly. Y-26763 is distinguished by its specific potency for vascular relaxation (IC50 of 0.027 μM for relaxing rat aortic rings) [1] and its dual action of inhibiting both intracellular calcium release and calcium influx [2], a profile not shared by all vasodilators. Furthermore, in a direct head-to-head study in a canine model of myocardial stunning, Y-26763 demonstrated significant cardioprotection, whereas the calcium channel blocker nifedipine failed to provide any functional recovery [3]. Such data demonstrate that functional outcomes are not predictable based on class alone and that direct substitution without validation could lead to experimental failure. The data below provide the quantitative evidence necessary to confirm Y-26763 as the correct tool for specific scientific applications.

Y-26763: A Quantitative Evidence Guide for Selecting KATP Channel Openers


Y-26763 vs. Nifedipine: Functional Recovery in Canine Myocardial Stunning

In a direct head-to-head comparison, Y-26763 provided a robust recovery of post-ischemic myocardial segment function, whereas the calcium channel blocker nifedipine failed to provide any significant benefit [1]. This demonstrates that the protective effect is mechanism-specific to KATP channel opening and not simply due to vasodilation.

Cardioprotection Ischemia/Reperfusion Injury Myocardial Stunning

Y-26763 Vasorelaxation: Quantified Potency in Rat Aortic Rings

Y-26763 exhibits potent vasorelaxant activity in isolated rat aortic rings with a defined IC50 value [1]. This provides a key quantitative benchmark for researchers using this compound in vascular studies.

Vascular Smooth Muscle Vasodilation Potency

Y-26763 vs. Nicardipine: Dual Inhibition of Calcium Mobilization

Y-26763's mechanism of vasorelaxation is distinct from that of the calcium channel blocker nicardipine. While nicardipine only partially inhibits the tonic phase of norepinephrine-induced calcium increase, Y-26763 completely inhibits both the phasic and tonic increases [1]. Furthermore, Y-26763 inhibits a nicardipine-insensitive calcium influx pathway [1].

Calcium Signaling Vascular Smooth Muscle Mechanism of Action

Y-26763 vs. Diazoxide: Activation of Human Beta-Cell KATP Channels

In a cross-study comparison, Y-26763 was shown to activate KATP channels in human pancreatic beta-cells with an activity similar to that of diazoxide [1]. Both compounds required the presence of the SUR1 subunit for their action [1].

Electrophysiology Beta-Cell KATP Channel

Y-26763 In Vivo Hemodynamic Effect: Quantified Hypotension in SHR

Y-26763 produces a defined, quantifiable hypotensive effect in vivo in spontaneously hypertensive rats (SHR) [1]. This effect is mechanistically linked to KATP channel activation, as it is reversed by the specific blocker glibenclamide [1].

In Vivo Pharmacology Hypertension Hemodynamics

High-Impact Research Applications for Y-26763


In Vivo Studies of Myocardial Ischemia/Reperfusion Injury and Cardioprotection

Y-26763 is the optimal tool for investigating KATP channel-mediated cardioprotection in in vivo models of ischemia/reperfusion. The evidence from a direct comparison with nifedipine [1] shows that Y-26763 provides a robust recovery of cardiac function, while a classic vasodilator does not. This confirms that the observed protection is due to a specific, KATP channel-dependent mechanism, making Y-26763 an essential reagent for dissecting the molecular pathways of ischemic preconditioning and cardioprotection.

Investigating KATP Channel Function and Regulation in Human Pancreatic Beta-Cells

Y-26763 is a proven and well-characterized alternative to diazoxide for studying KATP channel function in human pancreatic beta-cells. The cross-study comparable data [1] demonstrates that Y-26763 activates KATP channels with similar activity and SUR1-dependence as diazoxide. The defined effective concentration of 200 µM for activation [1] allows for reproducible and quantitative studies of insulin secretion, channel electrophysiology, and the pharmacology of the SUR1/Kir6.2 complex in a human cellular context.

Mechanistic Studies of Vascular Smooth Muscle Relaxation and Calcium Signaling

Y-26763 is a superior tool for studies requiring complete and multi-faceted inhibition of calcium signaling in vascular smooth muscle. The head-to-head data against nicardipine [1] show that Y-26763 uniquely inhibits both calcium release and a nicardipine-insensitive calcium influx pathway, leading to more complete vasorelaxation. This makes Y-26763 the compound of choice for researchers aiming to fully suppress calcium-mediated contraction and for identifying novel calcium entry pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Y-26763

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.